

Application Notes and Protocols for the Asymmetric Total Synthesis of (+)-Speciogynine

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Compound of Interest

Compound Name: *Speciogynine*

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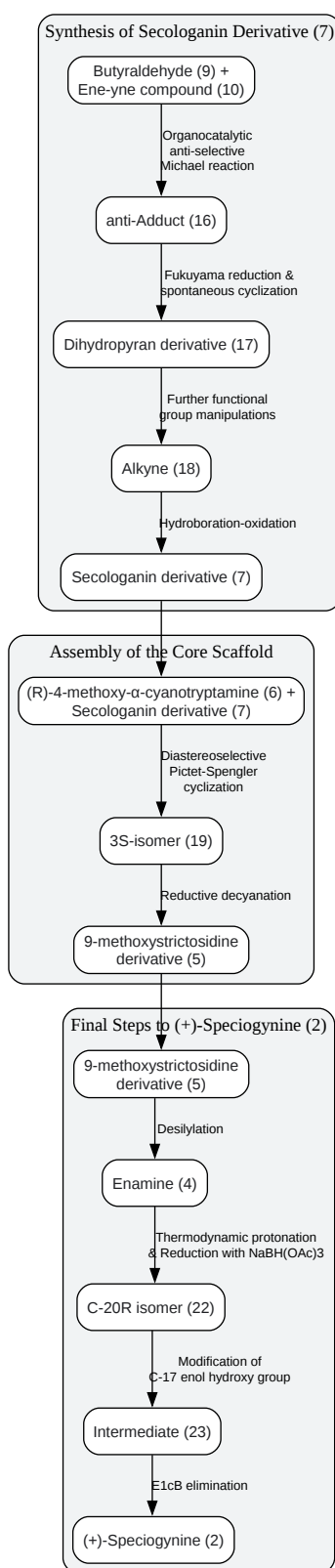
These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-**Speciogynine**, a corynanthe-type monoterpenoid indole alkaloid. The synthesis strategy is based on the work of Sakamoto et al., which employs an organocatalytic anti-selective Michael reaction and bioinspired transformations.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy Overview

The asymmetric total synthesis of (+)-**Speciogynine** is accomplished in a multi-step sequence starting from commercially available materials.^{[3][4]} The key features of this synthesis include:

- Organocatalytic anti-selective Michael reaction: This crucial step establishes the C-15 chiral center and the C-20 ethyl group.^[1]
- Bioinspired transformations: A Pictet-Spengler cyclization and subsequent reductive decyanation are employed to construct the core corynantheine scaffold.^{[1][2]}
- Stereoselective reduction: A thermodynamically controlled protonation and reduction sequence selectively forms the C-20R isomer, which is characteristic of (+)-**Speciogynine**.^{[1][2]}

The overall synthetic pathway is depicted in the following workflow diagram.



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Caption: Overall workflow for the asymmetric total synthesis of (+)-**Speciogynine**.

II. Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of (+)-**Speciogynine**.

Table 1: Synthesis of Secologanin Derivative (7)

Step	Starting Materials	Product	Reagents and Conditions	Yield
Knoevenagel Condensation	Aldehyde 11 and methyl 3-ethylthio-3-oxopropanoate (15)	Ene-yne compound (10)	Trifluoroacetic acid (TFA)	81%
anti-selective Michael reaction	Ene-yne compound (10) and butyraldehyde (9)	anti-adduct (16)	3 mol% diphenylprolinol trimethylsilyl ether catalyst, Et ₂ O, 0 °C, 40 h	N/A
Fukuyama reduction and spontaneous cyclization	anti-adduct (16)	Dihydropyran derivative (17)	Et ₃ SiH, Pd/C, r.t.	85% (2 steps)
Hydroboration–oxidation	Alkyne (18)	Secologanin derivative (7)	1. 9-BBN, THF, r.t. 2. H ₂ O ₂ , NaOH, r.t.	84%

Table 2: Assembly of the Core Scaffold and Final Steps

Step	Starting Material	Product	Reagents and Conditions	Yield
Pictet–Spengler cyclization	6 and 7	3S-isomer (19)	50 mol% TFA, CH ₂ Cl ₂ , 0 °C, 30 min	quant.
Reductive decyanation	3S-isomer (19)	9-methoxystrictosidine derivative (5)	NaBH ₃ CN, AcOH, MeOH	78%
Synthesis of (+)-Speciogynine (2) from 5	9-methoxystrictosidine derivative (5)	(+)-Speciogynine (2)	1. TBAF, AcOH, THF, –20 °C 2. NaBH(OAc) ₃ 3. p-TsOH, MeOH 4. t-BuOK, DMF	65% (4 steps)

The total synthesis of (+)-**Speciogynine** was accomplished with an overall yield of 26% over 11 steps from compound 11.[1][2] The enantiomeric excess for the synthesis of the secologanin derivative 7 was determined to be >99% ee.[1]

III. Experimental Protocols

A. Synthesis of Secologanin Derivative (7)

1. Organocatalytic anti-selective Michael reaction to form anti-adduct (16): To a solution of eneyne compound (10) and butyraldehyde (9) in Et₂O at 0 °C is added 3 mol% of diphenylprolinol trimethylsilyl ether catalyst. The reaction mixture is stirred for 40 hours at 0 °C to afford the anti-adduct (16) with excellent diastereoselectivity (anti:syn = 11:1).[1]

2. Fukuyama reduction and spontaneous cyclization to afford dihydropyran derivative (17): The anti-adduct (16) is subjected to Fukuyama reduction using 4.5 equivalents of Et₃SiH and 15 mol% of Pd/C at room temperature. This is followed by spontaneous cyclization to yield the optically active dihydropyran derivative (17) in 85% yield over two steps.[1]

3. Hydroboration–oxidation to afford secologanin derivative (7): Alkyne (18) is treated with 1.2 equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at room temperature. This is

followed by oxidation with 5.0 equivalents of H₂O₂ and 1.0 equivalent of NaOH at room temperature to give the secologanin derivative (7) in 84% yield.^[1]

B. Assembly of the Core Scaffold

1. Diastereoselective Pictet–Spengler cyclization to form 3S-isomer (19): A mixture of (R)-4-methoxy- α -cyanotryptamine (6) and secologanin derivative (7) is treated with 50 mol% TFA in CH₂Cl₂ at 0 °C for 30 minutes. This reaction proceeds in quantitative yield to give the desired 3S-isomer (19) as a single diastereomer.^{[1][2]}

2. Reductive removal of the cyano group to afford 9-methoxystrictosidine derivative (5): The cyano group in (19) is reductively removed by treatment with NaBH₃CN in the presence of AcOH in MeOH, affording the 9-methoxystrictosidine derivative (5) in 78% yield.^{[1][2]}

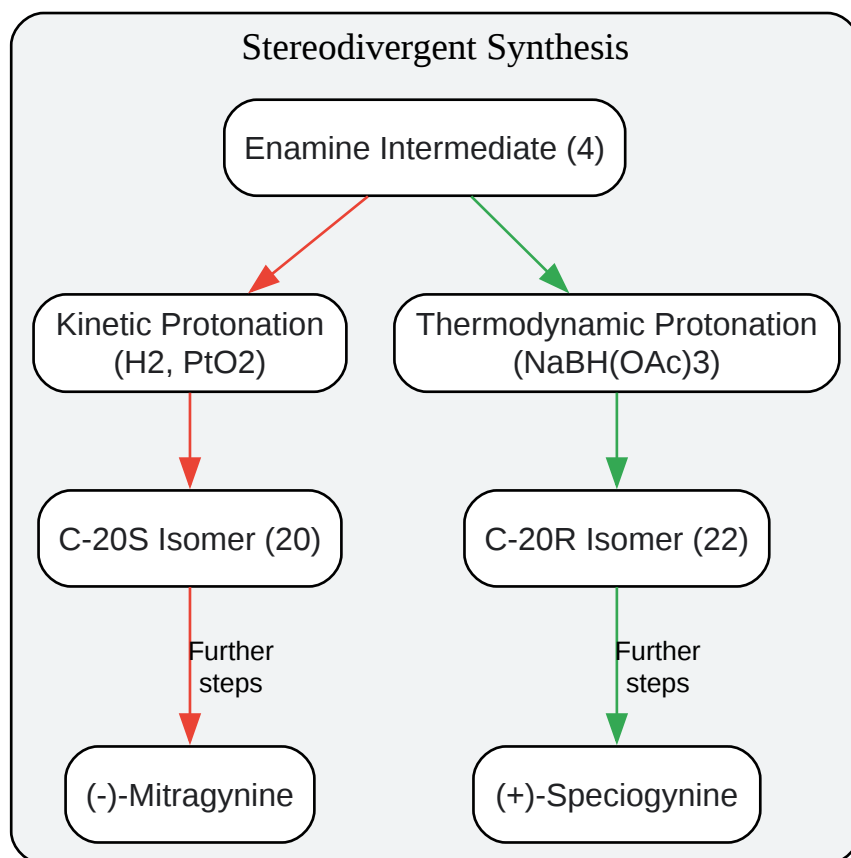
C. Final Steps towards (+)-**Speciogynine** (2)

1. Formation of enamine (4) and subsequent reduction to C-20R isomer (22): To a solution of 9-methoxystrictosidine derivative (5) (30 mg, 0.058 mmol) in degassed anhydrous THF (580 μ L) are added acetic acid (16.7 μ L, 0.291 mmol) and tetrabutylammonium fluoride (1.0 M in THF solution, 117 μ L, 0.117 mmol) at –20 °C under an Ar atmosphere. The reaction mixture is stirred for 5 h at –20 °C to form the enamine (4). Subsequently, 2.0 equivalents of NaBH(OAc)₃ are added in a one-pot protocol. This results in a thermodynamically controlled protonation at the C-20 position followed by reduction of the generated iminium ion to afford the C-20R isomer (22) as a single diastereomer.^{[1][2]}

2. Modification of the C-17 enol hydroxy group and E1cB elimination to afford (+)-**Speciogynine** (2): The crude mixture containing the C-20R isomer (22) is treated with p-TsOH in MeOH to afford the dimethoxy acetal (23). Finally, stereoselective E1cB elimination of the C-17 methoxy group of (23) is achieved using t-BuOK in DMF to yield (+)-**Speciogynine** (2). The overall yield for these four steps from compound 5 is 65%.^{[1][2]}

IV. Signaling Pathways and Logical Relationships

The key stereochemical control in the synthesis of (+)-**Speciogynine** versus its epimer (–)-Mitragynine is determined by the reduction conditions of the common enamine intermediate (4).



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Caption: Divergent pathways from the common enamine intermediate to (-)-Mitragynine and (+)-**Speciogynine**.

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